3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a benzenesulfonamide core with a 3-chloro substituent and a 5-methylisoxazole moiety attached via a methylene bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The chemical diversity of isoxazole allows it to bind to various biological targets .
Mode of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
The wide range of biological activities exhibited by isoxazole derivatives suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other solvents can significantly impact its bioavailability .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the presence of solvents can disrupt certain interactions and lead to the formation of different forms of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: The 5-methylisoxazole moiety can be synthesized through a cyclization reaction of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.
Sulfonamide formation: The benzenesulfonamide core is prepared by reacting an appropriate amine with benzenesulfonyl chloride under basic conditions.
Coupling reaction: The final step involves coupling the 5-methylisoxazole moiety with the benzenesulfonamide core using a suitable linker, such as a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar benzenesulfonamide core but different substituents.
5-methylisoxazole derivatives: Compounds with the same isoxazole ring but different substituents on the ring.
Uniqueness
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of a 3-chloro substituent and a 5-methylisoxazole moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-3-10(12)5-11/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZOXYILATHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.